2-Methylbutyrylcarnitine

Beschreibung

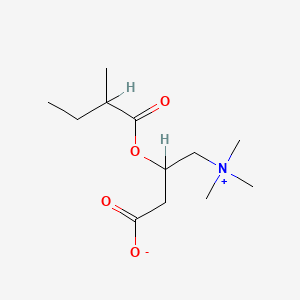

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCPDBBYTYJYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423789 | |

| Record name | 2-Methylbutyroylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylbutyroylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31023-25-3 | |

| Record name | 2-Methylbutyroylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbutyroylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Metabolic Pathway of 2-Methylbutyrylcarnitine (B1244155)

This technical guide provides a comprehensive overview of the metabolic pathway of this compound, a short-chain acylcarnitine that serves as a crucial intermediate in amino acid metabolism. This document details its biosynthesis, transport, and physiological roles, presents relevant quantitative data, outlines key experimental protocols for its study, and includes visualizations of the core pathways and workflows.

Introduction to this compound

This compound is an acylcarnitine that is formed from the esterification of L-carnitine with 2-methylbutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] Acylcarnitines are essential for the transport of acyl-groups from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[1][3] As a C5-acylcarnitine, this compound is diagnostically significant; its accumulation in biological fluids can be an indicator of inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency (also known as short/branched chain acyl-CoA dehydrogenase deficiency or SBCADD).[2][4] Elevated levels have also been associated with various complex diseases, including type 2 diabetes mellitus, obesity, and cardiovascular conditions, and it has been shown to play a role in exacerbating thrombosis.[1][5][6]

The Metabolic Pathway of this compound

The metabolism of this compound is intrinsically linked to the degradation pathway of L-isoleucine and the carnitine shuttle system.

Biosynthesis

The synthesis of this compound occurs through the following steps:

-

L-Isoleucine Catabolism: The branched-chain amino acid L-isoleucine is catabolized in the mitochondria through a series of enzymatic reactions. A key intermediate in this pathway is 2-methylbutyryl-CoA.[2]

-

Enzymatic Esterification: In the presence of elevated 2-methylbutyryl-CoA, the mitochondrial enzyme carnitine acetyltransferase (CrAT) catalyzes the transfer of the 2-methylbutyryl group from coenzyme A (CoA) to L-carnitine, forming this compound and regenerating free CoA.[1] This reaction is reversible and plays a role in buffering the intramitochondrial CoA pool.

The diagram below illustrates the biosynthesis of this compound from L-isoleucine.

Transport

The transport of this compound across the inner mitochondrial membrane is a critical step, facilitated by the carnitine shuttle system.

-

Mitochondrial Export: this compound can be transported out of the mitochondrial matrix into the cytoplasm via the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.[3][7]

-

Cellular Transport: The transport of carnitine and acylcarnitines across the plasma membrane is primarily mediated by the organic cation/carnitine transporter OCTN2 .[8]

The diagram below illustrates the transport of this compound.

Quantitative Data

Quantitative analysis of this compound and related metabolites is essential for understanding its role in health and disease. While specific enzyme kinetic values for CrAT with 2-methylbutyryl-CoA are not widely published, this section outlines the types of data that are critical for research and drug development. Such data are typically acquired using tandem mass spectrometry (MS/MS) based methods.[9][10]

| Parameter | Description | Typical Value Range | Analytical Method | References |

| Plasma Concentration (Healthy) | Basal concentration of this compound in human plasma. | Low (often near detection limit) | LC-MS/MS | [11] |

| Plasma Concentration (SBCADD) | Elevated concentration in individuals with 2-methylbutyryl-CoA dehydrogenase deficiency. | Significantly elevated over baseline | LC-MS/MS | [2] |

| Urinary Excretion | Amount of this compound excreted in urine over 24 hours. | Variable; increases with metabolic stress or disease. | GC-MS, LC-MS/MS | [12] |

| CrAT Km for Acyl-CoAs | Michaelis constant, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. Specific values for 2-methylbutyryl-CoA are not readily available. | Varies by acyl-CoA substrate | In vitro enzyme assays | [13][14] |

| CrAT Vmax for Acyl-CoAs | Maximum rate of reaction for carnitine acetyltransferase. | Varies by acyl-CoA substrate | In vitro enzyme assays | [13][14] |

| Metabolic Flux Rate | The rate of synthesis or degradation of this compound in a specific tissue or cell type, often determined using stable isotope tracers. | Highly dependent on metabolic state and tissue. | 13C-Metabolic Flux Analysis (MFA) | [15][16] |

Experimental Protocols

The study of this compound metabolism relies on a variety of experimental techniques, from sample analysis to in vivo studies.

Quantification of Acylcarnitines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices.[3][11]

Objective: To quantify the concentration of this compound in plasma, dried blood spots, or urine.

Methodology:

-

Sample Preparation:

-

Plasma/Serum: Proteins are precipitated using a solvent like methanol (B129727) or acetonitrile, which often contains isotopically labeled internal standards. The supernatant is collected after centrifugation.

-

Dried Blood Spots: A small punch from the blood spot is extracted with a methanol solution containing internal standards.

-

Urine: Samples are typically diluted with water and mixed with internal standards.

-

-

Derivatization (Butylation): To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized to their butyl esters. This is achieved by heating the sample extract with acidified butanol (e.g., 3N HCl in n-butanol).[10]

-

LC-MS/MS Analysis:

-

Chromatography: The butylated extract is injected into a liquid chromatography system, typically using a C8 or C18 reversed-phase column, to separate different acylcarnitine species.

-

Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Acylcarnitines are often detected using a precursor ion scan of m/z 85, which is a characteristic fragment of carnitine esters, or by Multiple Reaction Monitoring (MRM) for higher specificity and sensitivity.[10][11]

-

-

Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.

The diagram below outlines the general workflow for acylcarnitine analysis.

Metabolic Flux Analysis (MFA)

MFA using stable isotope tracers (e.g., ¹³C-labeled isoleucine) can elucidate the dynamics of this compound synthesis and turnover in living systems.[15][16]

Objective: To determine the rate of this compound production from its precursor, L-isoleucine.

Methodology:

-

Cell Culture/Animal Model: Cells are cultured in media containing a ¹³C-labeled tracer (e.g., U-¹³C-isoleucine), or an animal model is administered the labeled tracer.

-

Time-Course Sampling: Biological samples (cells, plasma, tissues) are collected at various time points.

-

Metabolite Extraction and Analysis: Metabolites are extracted, and the isotopic enrichment in this compound and its precursors is measured by mass spectrometry.

-

Computational Modeling: The isotopic labeling data, along with measurements of nutrient uptake and excretion rates, are integrated into a computational model of the metabolic network to calculate intracellular metabolic fluxes.[15][16]

In Vivo Studies in Animal Models

Animal models, such as Apolipoprotein E-deficient (ApoE-/-) mice, are used to investigate the physiological and pathophysiological effects of this compound.[17]

Objective: To determine the effect of elevated this compound on a specific disease process, such as atherosclerosis or thrombosis.

Methodology:

-

Animal Model: An appropriate animal model is chosen (e.g., ApoE-/- mice for atherosclerosis studies).[17]

-

Treatment: Animals are administered this compound (e.g., via oral gavage) or a vehicle control over a defined period.[17]

-

Monitoring: Body weight, food intake, and relevant physiological parameters are monitored throughout the study.

-

Sample Collection: At the end of the study, blood and tissues are collected for analysis.

-

Analysis:

-

Biochemical Analysis: Plasma levels of lipids, inflammatory markers, and metabolites are measured.

-

Histological Analysis: Tissues are preserved and sectioned for staining (e.g., Oil Red O for lipid accumulation) to assess disease pathology.[17]

-

Gene Expression Analysis: RNA is extracted from tissues to measure the expression of relevant genes via quantitative PCR.

-

Conclusion

This compound is a metabolite of significant interest at the intersection of amino acid metabolism, mitochondrial function, and disease pathophysiology. A thorough understanding of its metabolic pathway, enabled by advanced analytical techniques like mass spectrometry and metabolic flux analysis, is critical for researchers, scientists, and drug development professionals. This knowledge is fundamental for elucidating its role as a biomarker and its potential as a therapeutic target in a range of metabolic and cardiovascular diseases.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Methylbutyroylcarnitine (HMDB0000378) [hmdb.ca]

- 2. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 4. 2-Methylbutyroylcarnitine | C12H23NO4 | CID 6426901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gut microbial co-metabolite this compound exacerbates thrombosis via binding to and activating integrin α2β1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Carnitine: transport and physiological functions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-methylbutyroylcarnitine - MetaboAge [metaboage.info]

- 13. USMLE / COMLEX - Step 1: Enzyme Kinetics | ditki medical & biological sciences [ditki.com]

- 14. teachmephysiology.com [teachmephysiology.com]

- 15. Metabolic Flux Analysis [vanderbilt.edu]

- 16. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The metabolite this compound does not Promote Atherosclerosis in Apolipoprotein E-Deficient Mice – ScienceOpen [scienceopen.com]

Endogenous Sources of 2-Methylbutyrylcarnitine in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous sources of 2-methylbutyrylcarnitine (B1244155) in humans. The primary origin of this metabolite is the catabolic pathway of the branched-chain amino acid L-isoleucine. Genetic deficiencies in this pathway, specifically in the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), lead to the accumulation of 2-methylbutyryl-CoA and its subsequent conversion to this compound. A secondary, yet significant, endogenous source is the metabolic activity of the gut microbiota, which produces 2-methylbutyric acid from dietary amino acids, which can then be absorbed and converted to its carnitine ester. This document details the biochemical pathways, presents quantitative data on metabolite concentrations in various physiological and pathological states, outlines experimental protocols for quantification, and provides visual diagrams of the involved processes to support further research and development in this area.

Introduction

This compound is a short-chain acylcarnitine that has garnered increasing interest in the fields of metabolomics, inborn errors of metabolism, and gut microbiome research. As an ester of carnitine and 2-methylbutyric acid, its primary role is associated with the transport of 2-methylbutyryl-CoA into the mitochondria for further metabolism. Elevated levels of this compound in biological fluids are a key biomarker for the diagnosis of Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), an inherited metabolic disorder. Furthermore, recent evidence has implicated the gut microbiome in the production of this compound, highlighting a complex interplay between host and microbial metabolism. Understanding the endogenous sources of this metabolite is crucial for the diagnosis and management of related metabolic disorders and for elucidating its broader physiological and pathophysiological roles.

Primary Endogenous Source: L-Isoleucine Catabolism

The principal endogenous pathway for the synthesis of this compound is the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine.[1][2][3] This multi-step process is crucial for energy production and the recycling of amino acids.

The Isoleucine Catabolic Pathway

The breakdown of L-isoleucine involves a series of enzymatic reactions. A critical step is the conversion of 2-methylbutyryl-CoA to tiglyl-CoA, catalyzed by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), which is encoded by the ACADSB gene.[4][5]

In individuals with a functional SBCAD enzyme, 2-methylbutyryl-CoA is efficiently metabolized. However, in cases of SBCAD deficiency, this metabolic step is impaired, leading to the accumulation of 2-methylbutyryl-CoA in the mitochondria.[4][5]

Formation of this compound in SBCAD Deficiency

The excess 2-methylbutyryl-CoA is subsequently conjugated with L-carnitine to form this compound. This reaction is catalyzed by carnitine acetyltransferase (CrAT), a mitochondrial enzyme with broad substrate specificity that includes short- and medium-chain acyl-CoAs.[6] This conversion serves as a detoxification mechanism, sequestering the potentially toxic accumulation of 2-methylbutyryl-CoA and facilitating its transport out of the mitochondria and eventual excretion. The accumulated 2-methylbutyryl-CoA can also be conjugated with glycine (B1666218) to form 2-methylbutyrylglycine (B135152), another key diagnostic marker for SBCADD.[7][8][9]

Secondary Endogenous Source: Gut Microbiota Metabolism

Emerging research has identified the gut microbiota as a significant contributor to the endogenous pool of this compound.[10] This production is independent of the host's isoleucine catabolism pathway and is reliant on the fermentation of dietary proteins by specific gut bacteria.

Microbial Production of 2-Methylbutyric Acid

Certain anaerobic bacteria residing in the colon can ferment branched-chain amino acids, including isoleucine, to produce short-chain fatty acids (SCFAs) and branched-chain SCFAs. 2-methylbutyric acid is a branched-chain SCFA produced through the fermentation of L-isoleucine by gut microbes.[11]

Absorption and Conversion to this compound

The 2-methylbutyric acid produced by the gut microbiota can be absorbed into the systemic circulation. Once in the bloodstream and tissues, it can be activated to 2-methylbutyryl-CoA and subsequently esterified with carnitine to form this compound, mirroring the final step of the pathway seen in SBCAD deficiency.

Quantitative Data

The concentration of this compound and its related metabolites varies significantly between healthy individuals and those with SBCAD deficiency. The following tables summarize the quantitative data available in the literature. It is important to note that this compound is often measured as part of the "C5-carnitine" pool in newborn screening, which also includes isomers like isovalerylcarnitine (B1198194) and pivaloylcarnitine.[2]

Table 1: Plasma/Blood Spot C5-Acylcarnitine Concentrations

| Population | Analyte | Concentration (µmol/L) | Reference(s) |

| Healthy Newborns | C5-Carnitine | 0.05 - 0.3 | [7] |

| Newborns with SBCADD | C5-Carnitine | ≥ 0.44 (screening cutoff) | [4] |

| Newborns with SBCADD (Initial Screen) | C5-Carnitine | 0.44 - 2.05 | [1] |

| Newborns with SBCADD (Repeat Screen) | C5-Carnitine | 0.52 - 3.56 | [1] |

| Newborns with SBCADD (Italian Cohort) | DBS C5-Carnitine | Median: 0.63 (Ref: 0.02-0.26) | [12] |

| Individuals with SBCADD (Brother of index case) | C5-Carnitine | 1.9 | [7] |

Table 2: Urinary 2-Methylbutyrylglycine Concentrations

| Population | Analyte | Concentration | Reference(s) |

| Healthy Individuals | 2-Methylbutyrylglycine | Undetectable or trace amounts | [13] |

| Individuals with SBCADD | 2-Methylbutyrylglycine | 1.78 - 11.89 (units not specified) | [13] |

| Newborns with SBCADD (Italian Cohort) | 2-Methylbutyrylglycine | Median: 15.0 mmol/mol creatinine (B1669602) (Ref: <2) | [12] |

Table 3: Plasma and Fecal Concentrations of 2-Methylbutyric Acid (Gut Microbiota Contribution)

| Sample Type | Analyte | Concentration | Population | Reference(s) |

| Plasma | 2-Methylbutyric Acid | 0.22 ± 0.02 µM | Hemodialysis Patients | [6] |

| Feces (wet weight) | i-Valeric Acid + 2-Methylbutyric Acid | 3.2 (0.8 - 5.9) mmol/kg | Healthy Adults | [14] |

Experimental Protocols

The quantification of this compound and related metabolites is primarily achieved using tandem mass spectrometry (MS/MS).

Quantification of Acylcarnitines in Plasma/Blood Spots by LC-MS/MS

This method is the standard for newborn screening and diagnostic confirmation of SBCADD.

-

Sample Preparation:

-

A dried blood spot is punched out and placed in a microtiter plate.

-

An internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) in methanol (B129727) is added to each well.

-

The plate is agitated to extract the acylcarnitines.

-

The supernatant is transferred to a new plate and evaporated to dryness under nitrogen.

-

The dried residue is derivatized to their butyl esters by adding a solution of n-butanol with 3N HCl and incubating at 65°C.

-

The butylated extract is again evaporated to dryness and reconstituted in the mobile phase for injection.

-

-

Liquid Chromatography:

-

Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid or heptafluorobutyric acid as an ion-pairing agent, is employed.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection:

-

Precursor Ion Scan: Scanning for precursor ions that fragment to a common product ion of m/z 85, which is characteristic of the carnitine moiety.

-

Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for each acylcarnitine are monitored. For this compound butyl ester, the transition would be m/z 302 -> 85.

-

-

Quantification of Urinary 2-Methylbutyrylglycine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of organic acids in urine.

-

Sample Preparation:

-

An internal standard (e.g., a stable isotope-labeled organic acid) is added to a urine sample.

-

The sample is acidified, and the organic acids are extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is evaporated to dryness.

-

The residue is derivatized to make the organic acids volatile. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

Gas Chromatography:

-

Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms).

-

Temperature Program: A temperature gradient is used to separate the different organic acids.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI).

-

Detection: The mass spectrometer is operated in full scan mode to identify the various organic acids based on their mass spectra and retention times. Quantification is performed by comparing the peak area of 2-methylbutyrylglycine to the peak area of the internal standard.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Isoleucine catabolism and formation of this compound.

Caption: Gut microbiota-dependent production of this compound.

Caption: General experimental workflow for metabolite quantification.

Conclusion

The endogenous production of this compound in humans is a multifaceted process with two primary sources. The catabolism of L-isoleucine represents the main pathway, with genetic defects in SBCAD leading to significant accumulation of this compound, a hallmark of SBCADD. The gut microbiota constitutes a secondary, yet important, source through the fermentation of dietary proteins to 2-methylbutyric acid, which is subsequently converted to its carnitine ester in the host. The quantitative data and analytical methods presented in this guide provide a foundational resource for researchers and clinicians working to understand, diagnose, and potentially treat conditions associated with altered this compound metabolism. Further research into the quantitative contribution of the gut microbiota and the broader physiological roles of this metabolite is warranted.

References

- 1. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]

- 6. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical, biochemical, and molecular spectrum of short/branched-chain acyl-CoA dehydrogenase deficiency: two new cases and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 9. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of Nut Intake on Gut Microbiome Composition and Gut Function in Adults: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Short-chain fatty acids in the normal human feces - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Methylbutyrylcarnitine in Branched-Chain Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylcarnitine (B1244155) is a short-chain acylcarnitine that serves as a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) L-isoleucine. Like other acylcarnitines, its primary role is to facilitate the transport of its corresponding acyl-CoA ester, 2-methylbutyryl-CoA, across the inner mitochondrial membrane for subsequent energy production through the Krebs cycle. The concentration of this compound in biological fluids is a key biomarker for certain inborn errors of metabolism, most notably short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. This guide provides an in-depth technical overview of the role of this compound in BCAA metabolism, including relevant biochemical pathways, quantitative data, experimental protocols, and associated signaling cascades.

Biochemical Pathway of Isoleucine Catabolism and the Formation of this compound

The breakdown of L-isoleucine is a multi-step process occurring within the mitochondrial matrix.

-

Transamination: The initial step involves the reversible transfer of an amino group from isoleucine to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT). This produces α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.

-

Dehydrogenation: 2-methylbutyryl-CoA is subsequently dehydrogenated by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) to tiglyl-CoA.

-

Formation of this compound: In instances where the flux through the isoleucine catabolic pathway exceeds the capacity of SBCAD, or when SBCAD activity is deficient, 2-methylbutyryl-CoA can accumulate. This acyl-CoA is then transesterified with L-carnitine by carnitine acetyltransferase (CrAT) to form this compound.[1] This reaction is reversible and serves to buffer the intramitochondrial coenzyme A pool.

The formation of this compound allows for the transport of the 2-methylbutyryl group out of the mitochondria and into the circulation, where it can be detected in plasma and urine.

Quantitative Data

The concentration of this compound is a critical diagnostic marker. The following tables summarize key quantitative data related to its measurement and the enzyme responsible for its metabolism.

Table 1: Reference Ranges for this compound (C5) in Human Plasma

| Age Group | Concentration Range (nmol/mL) |

| ≤ 7 days | < 0.38 |

| 8 days - 7 years | < 0.63 |

| ≥ 8 years | < 0.51 |

| All Ages | 0.00 - 0.40 |

Note: Reference ranges can vary slightly between laboratories.

Table 2: this compound (C5) Concentrations in Patients with SBCAD Deficiency

| Patient Cohort | C5 Concentration Range (µmol/L) | Notes |

| Chinese Newborns with SBCADD | 0.35 - (moderately elevated) | C5 cutoff value for screening was 0.35 µmol/L.[2] |

| Asymptomatic and Symptomatic Patients | Elevated | Increased concentrations of this compound in blood and urine are characteristic. |

| Newborn Screening Cases | 0.5 - 1.9 | In two asymptomatic brothers diagnosed with SBCADD.[3] |

Table 3: Kinetic Parameters of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

| Substrate | Apparent Km (µM) | Apparent Vmax (µmol min-1 mg-1) |

| (S)-2-Methylbutyryl-CoA | 20 | 2.2 |

| Isobutyryl-CoA | 89 | 2.0 |

Data obtained using phenazine (B1670421) methosulfate as an artificial electron acceptor.[4]

Experimental Protocols

Protocol 1: Acylcarnitine Profiling in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This protocol outlines a common method for the quantitative analysis of this compound and other acylcarnitines from dried blood spots, a standard practice in newborn screening.

1. Sample Preparation:

-

A 3.2 mm disk is punched from the dried blood spot into a well of a 96-well microplate.

-

100 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards is added to each well.

-

The plate is agitated for 30 minutes at room temperature to extract the acylcarnitines.

-

The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen at 40-50°C.

2. Derivatization:

-

100 µL of 3N butanolic-HCl is added to each well.

-

The plate is sealed and incubated at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.

-

The butanolic-HCl is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a suitable mobile phase for MS/MS analysis.

3. MS/MS Analysis:

-

Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Analysis Mode: Flow injection analysis is commonly employed.

-

Detection: Acylcarnitines are detected using a precursor ion scan of m/z 85. This fragment ion is characteristic of all carnitine esters.

-

Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

Protocol 2: Measurement of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity

This protocol describes an assay to measure the enzymatic activity of SBCAD in cell lysates, such as from patient-derived fibroblasts.

1. Cell Culture and Lysate Preparation:

-

Fibroblasts are cultured under standard conditions.

-

Cells are harvested and resuspended in a suitable buffer.

-

Cell lysis is performed by sonication or freeze-thaw cycles.

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant is used for the enzyme assay.

2. Enzyme Assay:

-

The reaction mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 8.0), flavin adenine (B156593) dinucleotide (FAD), and an artificial electron acceptor such as ferricenium hexafluorophosphate.

-

The reaction is initiated by the addition of the substrate, 2-methylbutyryl-CoA.

-

The reduction of the electron acceptor is monitored spectrophotometrically over time. The rate of reduction is proportional to the SBCAD activity.

-

Enzyme activity is typically expressed as nmol of substrate consumed per minute per milligram of protein.

Signaling Pathways and Logical Relationships

Isoleucine Catabolic Pathway and this compound Formation

The following diagram illustrates the core pathway of L-isoleucine catabolism, highlighting the step catalyzed by SBCAD and the subsequent formation of this compound when this step is impaired.

Experimental Workflow for Acylcarnitine Analysis

This diagram outlines the general workflow for the analysis of acylcarnitines from biological samples.

This compound and Platelet Activation Signaling

Recent research has uncovered a direct role for this compound in platelet activation, suggesting a potential link between metabolic dysregulation and thrombosis.

Conclusion

This compound is a pivotal metabolite in the context of branched-chain amino acid metabolism, particularly that of isoleucine. Its quantification serves as a robust biomarker for SBCAD deficiency. The accumulation of this compound not only signifies a block in the catabolic pathway but may also have downstream signaling consequences, as evidenced by its role in platelet activation. A thorough understanding of the biochemistry, analytical methodologies, and potential pathophysiological roles of this compound is essential for researchers and clinicians in the fields of metabolic disease and drug development. Further investigation into the broader signaling implications of elevated this compound is warranted to fully elucidate its role in human health and disease.

References

- 1. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Synthesis of 2-Methylbutyrylcarnitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical synthesis of 2-methylbutyrylcarnitine (B1244155), a critical intermediate in the catabolism of the branched-chain amino acid L-isoleucine. An understanding of this metabolic pathway is crucial for researchers in drug development and for scientists studying inborn errors of metabolism, particularly Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. This document details the enzymatic reaction responsible for its synthesis, presents quantitative data on enzyme kinetics, outlines experimental protocols for its synthesis and quantification, and provides visual representations of the relevant metabolic and experimental workflows.

Introduction

This compound is a short-chain acylcarnitine that plays a key role in cellular energy metabolism. It is formed from 2-methylbutyryl-CoA, a product of L-isoleucine degradation[1][2][3]. The synthesis of this compound is a reversible reaction catalyzed by a carnitine acyltransferase, which facilitates the transport of acyl groups across mitochondrial membranes for subsequent metabolism[4][5]. The accumulation of this compound in biological fluids is a primary diagnostic marker for SBCAD deficiency, an autosomal recessive disorder resulting from mutations in the ACADSB gene[1][6][7]. This guide will delve into the core aspects of its biochemical synthesis.

The Isoleucine Catabolic Pathway and the Origin of this compound

The breakdown of the essential amino acid L-isoleucine occurs primarily within the mitochondria and serves as a source of acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production[8]. 2-Methylbutyryl-CoA is a key intermediate in this pathway[3].

The initial steps of isoleucine catabolism involve:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain aminotransferase.

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

-

Dehydrogenation: 2-methylbutyryl-CoA is then dehydrogenated to tiglyl-CoA by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD)[2].

In individuals with SBCAD deficiency, the impaired function of this enzyme leads to an accumulation of 2-methylbutyryl-CoA in the mitochondria[1]. This excess 2-methylbutyryl-CoA is then esterified with L-carnitine to form this compound, a reaction that serves as a detoxification mechanism by sequestering the potentially toxic acyl-CoA species and facilitating its export from the mitochondria and subsequent excretion[5].

Enzymatic Synthesis by Carnitine Acetyltransferase (CrAT)

The primary enzyme responsible for the synthesis of short-chain acylcarnitines, including this compound, is Carnitine Acetyltransferase (CrAT) (EC 2.3.1.7)[9]. CrAT is a mitochondrial matrix enzyme that catalyzes the reversible transfer of short-chain acyl groups from coenzyme A (CoA) to L-carnitine[5].

Reaction: 2-Methylbutyryl-CoA + L-Carnitine ⇌ this compound + CoA-SH

While CrAT has the highest affinity for acetyl-CoA, it exhibits broad substrate specificity for other short-chain acyl-CoAs[9][10].

Quantitative Data on CrAT Activity

| Substrate | Enzyme Source | Apparent Km (µM) | Relative Vmax (%) | Reference |

| Acetyl-CoA | Human Liver | ~240 | 100 | [6][9] |

| Propionyl-CoA | Human Liver | - | >100 | [6] |

| Butyryl-CoA | Human | 499 | - | [9] |

| Hexanoyl-CoA | Human | - | - | [9] |

| Octanoyl-CoA | Human | - | - | [9] |

| Decanoyl-CoA | Human Liver | ~720 | - | [6] |

Note: The Vmax for propionyl-CoA with human liver CrAT was found to be higher than that for acetyl-CoA[6]. CrAT shows activity with acyl-CoAs up to C10, with decreasing activity as the chain length increases[9].

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the general principles of enzymatic synthesis of acylcarnitines using recombinant CrAT.

Materials:

-

Recombinant human Carnitine Acetyltransferase (CrAT)

-

2-Methylbutyryl-CoA

-

L-Carnitine hydrochloride

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

EDTA

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for activity assay

-

Reaction tubes

-

Incubator/water bath

-

LC-MS/MS system for product verification and quantification

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Tris-HCl buffer (50 mM, pH 7.8)

-

EDTA (1 mM)

-

L-Carnitine (e.g., 5 mM)

-

2-Methylbutyryl-CoA (e.g., 0.5 mM)

-

-

Enzyme Addition: Initiate the reaction by adding a purified recombinant human CrAT solution to the reaction mixture. The final enzyme concentration should be optimized for the desired reaction rate.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time can be adjusted to achieve the desired conversion.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or by heat inactivation.

-

Product Analysis: Analyze the reaction mixture for the formation of this compound using a validated LC-MS/MS method (see section 4.2).

Enzyme Activity Assay (for monitoring reaction progress): The release of free CoA-SH can be monitored spectrophotometrically using DTNB.

-

Prepare a parallel reaction mixture containing DTNB (0.1 mM).

-

Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the thiol group of CoA-SH with DTNB.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices and in vitro reaction mixtures.

Sample Preparation:

-

Protein Precipitation: For biological samples (plasma, serum, tissue homogenates), precipitate proteins by adding a threefold volume of cold acetonitrile (B52724) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-2-methylbutyrylcarnitine).

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with mobile phases consisting of water and acetonitrile/methanol, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is [M+H]+ at m/z 246.2. A characteristic product ion for fragmentation is m/z 85, corresponding to the carnitine backbone.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 246.2 | 85.1 |

| d3-2-Methylbutyrylcarnitine (IS) | 249.2 | 85.1 |

Quantification: Construct a calibration curve using known concentrations of this compound standard solutions. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The biochemical synthesis of this compound is a key metabolic process in the catabolism of L-isoleucine, catalyzed by carnitine acetyltransferase. Its quantification is of significant diagnostic importance for SBCAD deficiency. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of metabolic disorders and cellular metabolism. Further research to elucidate the precise kinetic parameters of human CrAT with 2-methylbutyryl-CoA and to explore the potential regulatory mechanisms of this synthesis will be valuable for advancing our understanding of branched-chain amino acid metabolism and related pathologies.

References

- 1. Purification of heart and liver mitochondrial carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.vtt.fi [cris.vtt.fi]

- 3. researchgate.net [researchgate.net]

- 4. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and properties of carnitine acetyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Short-Chain Acylcarnitines in Cellular Energetics and Metabolic Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Short-chain acylcarnitines (SCACs), once viewed merely as intermediates in fatty acid metabolism, are emerging as critical regulators of cellular energy homeostasis and key signaling molecules. This technical guide provides an in-depth exploration of the multifaceted functions of SCACs, including their canonical role in mitochondrial fatty acid transport, their impact on the cellular acyl-CoA/CoA ratio, and their involvement in epigenetic modifications. We delve into the intricate mechanisms governing their metabolism, the key enzymatic players, and their broader implications in health and disease. This document further presents a compilation of quantitative data, detailed experimental protocols for their analysis, and visual representations of the core signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Functions of Short-Chain Acylcarnitines in Cellular Energy Metabolism

Short-chain acylcarnitines are organic compounds derived from the esterification of carnitine with short-chain fatty acids (containing two to six carbon atoms). Their primary and most well-understood function is to facilitate the transport of these fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2][3] This process, known as the carnitine shuttle, is indispensable for cellular energy metabolism, particularly in tissues with high energy demands such as cardiac and skeletal muscle.

Beyond their role as transport vehicles, SCACs play a crucial role in modulating the intramitochondrial acyl-CoA to free coenzyme A (CoASH) ratio .[4] By converting short-chain acyl-CoAs to their corresponding acylcarnitines, the pool of free CoASH is replenished, which is essential for the continued operation of various metabolic pathways, including the tricarboxylic acid (TCA) cycle and the pyruvate (B1213749) dehydrogenase complex.[4] This buffering capacity prevents the accumulation of potentially toxic acyl-CoA species and maintains metabolic flexibility.[4]

Furthermore, the export of SCACs from the mitochondria into the cytosol and circulation allows them to act as signaling molecules , influencing cellular processes beyond energy production.[4][5]

Key Short-Chain Acylcarnitines and Their Specific Roles

While the family of SCACs is diverse, a few key members have been extensively studied for their specific contributions to cellular function:

-

Acetylcarnitine (C2): As the most abundant short-chain acylcarnitine, acetylcarnitine is a key indicator of the cellular acetyl-CoA pool.[6] It serves as a reservoir and transporter of acetyl groups, which are fundamental building blocks for the synthesis of fatty acids and cholesterol, and are crucial for the production of the neurotransmitter acetylcholine.[7] Emerging evidence has highlighted a critical role for acetylcarnitine in epigenetics, specifically in histone acetylation .[7][8][9][10][11] By donating its acetyl group for the modification of histone proteins, acetylcarnitine can influence gene expression and cellular function.

-

Propionylcarnitine (C3): Propionylcarnitine is an intermediate in the metabolism of odd-chain fatty acids and certain amino acids. In cardiac muscle, propionyl-L-carnitine has been shown to improve heart function by increasing carbohydrate oxidation and replenishing TCA cycle intermediates, a process known as anaplerosis.[12][13][14][15][16] It can be converted to succinyl-CoA, a key TCA cycle intermediate, thereby enhancing the energy-producing capacity of the heart, particularly under conditions of stress.[14][15]

-

Butyrylcarnitine (B1668139) (C4): Butyrylcarnitine is derived from the metabolism of butyrate, a short-chain fatty acid produced by gut microbiota. Butyrate itself is a known histone deacetylase (HDAC) inhibitor. While the direct signaling roles of butyrylcarnitine are still under investigation, it is known to influence gene expression related to cell cycle control and apoptosis.[17][18] Studies have shown that both propionyl- and butyryl-carnitines accumulate in the late stages of arbuscular mycorrhizal symbiosis, suggesting a role in regulating fungal gene expression.[19]

Enzymatic Regulation and Transport: The Carnitine Shuttle

The metabolism of short-chain acylcarnitines is tightly regulated by a family of enzymes known as carnitine acyltransferases .[1][2][20] These enzymes catalyze the reversible transfer of acyl groups between coenzyme A and carnitine.[1][2]

The key players in the transport of fatty acids into the mitochondria are:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines.[3] There are three isoforms of CPT1 with tissue-specific expression: CPT1a (liver), CPT1b (muscle), and CPT1c (brain).[3]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, also known as SLC25A20, is embedded in the inner mitochondrial membrane and facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.[20][21]

-

Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to acyl-CoAs, which then enter the β-oxidation pathway.[3]

-

Carnitine Acetyltransferase (CrAT): This enzyme is found in the mitochondrial matrix, peroxisomes, and even the nucleus, and is primarily responsible for the interconversion of acetyl-CoA and acetylcarnitine.[7][8][20][22] CrAT plays a crucial role in buffering the acetyl-CoA pool and providing acetyl groups for histone acetylation.[7][8][9]

Quantitative Data on the Effects of Short-Chain Acylcarnitines

The following tables summarize quantitative data from studies investigating the effects of short-chain acylcarnitines on cellular metabolism.

Table 1: Effect of Propionyl-L-Carnitine (PLC) on Myocardial Carnitine Content in Rats. [16]

| Treatment Group | Myocardial Carnitine Content (nmol/g dry wt) |

| Control (Untreated) | 5465 ± 474 |

| Control (PLC-Treated) | 7156 ± 276 |

| Hypertrophied (Untreated) | 4526 ± 197 |

| Hypertrophied (PLC-Treated) | 6411 ± 305 |

*P < 0.05 compared to the respective untreated group.

Table 2: Effect of Propionyl-L-Carnitine (PLC) on Myocardial Substrate Oxidation Rates in Diabetic Rat Hearts. [13]

| Treatment Group | Glucose Oxidation (nmol/min/g dry wt) | Palmitate Oxidation (nmol/min/g dry wt) |

| Control | 150 ± 15 | 450 ± 30 |

| Diabetic | 75 ± 10* | 425 ± 25 |

| Diabetic + PLC | 125 ± 12# | 550 ± 35# |

*P < 0.05 vs. Control; #P < 0.05 vs. Diabetic.

Table 3: Effect of Propionyl-L-Carnitine (PLC) on Lactate Oxidation in Control and Hypertrophied Rat Hearts. [16]

| Treatment Group | Lactate Oxidation (nmol/min/g dry wt) |

| Control (Untreated) | 194.4 ± 25.2 |

| Control (PLC-Treated) | 253.7 ± 62.3 |

| Hypertrophied (Untreated) | 118.7 ± 17.1* |

| Hypertrophied (PLC-Treated) | 252.2 ± 47.4# |

*P < 0.05 vs. Control (Untreated); #P < 0.05 vs. Hypertrophied (Untreated).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of short-chain acylcarnitines.

Quantification of Short-Chain Acylcarnitines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acylcarnitine species in biological matrices.

Sample Preparation (Plasma): [23][24]

-

To 50 µL of plasma, add 300 µL of a precipitation solution (acetonitrile containing an appropriate internal standard, e.g., deuterated carnitine).

-

Vortex the mixture for 5 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

Chromatographic Separation: [23][25]

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid and 2 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient from high aqueous to high organic mobile phase is used to separate the acylcarnitines based on their hydrophobicity.

-

Flow Rate: Typically 0.45 mL/min.

Mass Spectrometric Detection: [25][26]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and internal standard. A common product ion for acylcarnitines is m/z 85.[25]

Measurement of Fatty Acid Oxidation (FAO)

A. Radiolabeled Substrate-Based Assay: [27][28]

This method measures the conversion of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) to acid-soluble metabolites.[27]

Protocol for Isolated Mitochondria:

-

Isolate mitochondria from tissue homogenates by differential centrifugation.

-

Prepare a reaction mixture containing the isolated mitochondria, a buffer solution, and the radiolabeled fatty acid substrate complexed with BSA.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid). This precipitates the unoxidized radiolabeled fatty acid.

-

Centrifuge the mixture to pellet the precipitate.

-

Measure the radioactivity in the supernatant, which contains the acid-soluble metabolites (acetyl-CoA, acetylcarnitines, TCA cycle intermediates), using a scintillation counter.

B. High-Resolution Respirometry: [29]

This technique measures oxygen consumption as an indicator of mitochondrial respiration and fatty acid oxidation.

Protocol for Permeabilized Cells or Isolated Mitochondria:

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Add the permeabilized cells or isolated mitochondria to the respirometer chamber containing a respiration medium.

-

Use a substrate-uncoupler-inhibitor titration (SUIT) protocol.[29]

-

To measure CPT1-mediated respiration, provide long-chain fatty acids (e.g., palmitoyl-carnitine) as substrates and assess the resulting oxygen consumption.

-

The specificity of CPT1-dependent respiration can be confirmed by using a CPT1 inhibitor like etomoxir.[30]

Carnitine Palmitoyltransferase I (CPT I) Activity Assay

This forward radioisotope assay measures the formation of radiolabeled palmitoyl-L-carnitine.[31]

Protocol for Isolated Intact Mitochondria: [31]

-

Isolate intact mitochondria from tissue samples.

-

Prepare a standard incubation mixture containing Tris-HCl buffer, reduced glutathione, ATP, MgCl₂, KCl, KCN, rotenone, BSA, palmitoyl-CoA, and L-[³H]carnitine.

-

Initiate the reaction by adding the isolated mitochondria to the incubation mixture.

-

Incubate at a controlled temperature.

-

Stop the reaction.

-

Separate the radiolabeled palmitoyl-L-carnitine from the unreacted L-[³H]carnitine.

-

Quantify the amount of labeled palmitoyl-L-carnitine formed using scintillation counting.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving short-chain acylcarnitines.

Caption: The Carnitine Shuttle for Long-Chain Fatty Acid Transport.

Caption: Acetylcarnitine's Role in Histone Acetylation.

Caption: Overview of Short-Chain Acylcarnitine Metabolism and Functions.

Conclusion and Future Directions

Short-chain acylcarnitines are integral to cellular energy metabolism, extending far beyond their classical role in fatty acid transport. Their functions as modulators of the acyl-CoA/CoASH ratio and as signaling molecules involved in processes like histone acetylation underscore their importance in maintaining cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the intricate roles of SCACs.

Future research should focus on elucidating the specific signaling pathways modulated by different SCACs, their transport mechanisms across cellular compartments, and their potential as therapeutic targets and biomarkers for a range of metabolic diseases. A deeper understanding of the complex interplay between SCACs and cellular function will be critical for the development of novel therapeutic strategies for conditions such as heart failure, diabetes, and neurodegenerative disorders.

References

- 1. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 2. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]

- 6. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Acetylcarnitine shuttling links mitochondrial metabolism to histone acetylation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. αKG-mediated carnitine synthesis promotes homologous recombination via histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATP production and TCA activity are stimulated by propionyl-L-carnitine in the diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. journals.asm.org [journals.asm.org]

- 23. researchgate.net [researchgate.net]

- 24. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sciex.com [sciex.com]

- 27. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 31. journals.physiology.org [journals.physiology.org]

2-Methylbutyrylcarnitine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methylbutyrylcarnitine (B1244155) is a C5-acylcarnitine that serves as a crucial biomarker for the inborn error of metabolism known as Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, also referred to as 2-methylbutyryl-CoA dehydrogenase deficiency. This human metabolite originates from the catabolism of the essential amino acid L-isoleucine. Under normal physiological conditions, its presence in bodily fluids is minimal. However, in individuals with SBCAD deficiency, a genetic disorder affecting the ACADSB gene, the concentration of this compound significantly increases in blood and other tissues.[1][2] This accumulation is a direct consequence of the impaired activity of the SBCAD enzyme, which is responsible for the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA in the mitochondrial isoleucine degradation pathway.[3][4] This guide provides a comprehensive overview of this compound, including its biochemical significance, associated metabolic pathways, analytical methodologies for its detection, and its role in the diagnosis of SBCAD deficiency.

Biochemical and Clinical Significance

This compound is formed when 2-methylbutyryl-CoA, an intermediate in the breakdown of isoleucine, is conjugated with carnitine. This process is a detoxification mechanism to shuttle the accumulating acyl-CoA esters out of the mitochondria, thus freeing up intramitochondrial coenzyme A. The elevated levels of this compound, often reported as part of the C5-acylcarnitine profile in newborn screening, are a primary indicator of SBCAD deficiency.[5][6]

While many individuals identified with SBCAD deficiency through newborn screening remain asymptomatic, some may develop clinical symptoms, especially during periods of metabolic stress such as fasting or illness.[1][7] Symptoms can range from poor feeding and lethargy in infancy to more severe neurological manifestations like seizures and developmental delay in a small percentage of affected individuals.[1][8] The accumulation of this compound and other derivatives of isoleucine metabolism are thought to contribute to the pathophysiology of the symptomatic cases.[7]

Quantitative Data

The concentration of this compound is a critical parameter in the diagnosis and monitoring of SBCAD deficiency. Below is a summary of reported concentrations in various biological matrices for both healthy individuals and those with SBCAD deficiency.

| Analyte | Matrix | Population | Concentration Range (μmol/L) | Reference(s) |

| C5 Acylcarnitine | Dried Blood Spot | Newborns (Normal) | 0.03 - 0.35 | [5] |

| C5 Acylcarnitine | Dried Blood Spot | Newborns (SBCAD) | Slightly to moderately elevated | [5] |

| This compound | Plasma | Healthy Adults | Typically low or undetectable | |

| Total Carnitine | Plasma | Healthy Adult Males | 53.1 ± 8.5 | [9] |

| Total Carnitine | Plasma | Healthy Adult Females | 45.4 ± 5.6 | [9] |

| Free Carnitine | Plasma | Healthy Adult Males | 41.2 ± 6.1 | [9] |

| Free Carnitine | Plasma | Healthy Adult Females | 35.2 ± 4.9 | [9] |

| 2-Methylbutyrylglycine | Urine | SBCAD Patients | 1.78 - 11.89 (units not specified) | [10] |

| 2-Ethylhydracrylic acid | Urine | SBCAD Patients | 37.80 - 373.13 (units not specified) | [10] |

*Note: C5 acylcarnitine in newborn screening is not specific to this compound and can include isomers such as isovalerylcarnitine (B1198194) and pivaloylcarnitine.[5]

Signaling and Metabolic Pathways

The metabolic pathway central to the production of this compound is the catabolism of L-isoleucine. A defect in this pathway leads to the accumulation of upstream metabolites.

Experimental Protocols

The gold standard for the analysis of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] This method offers high sensitivity and specificity, allowing for the quantification of a wide range of acylcarnitines in biological samples.

Sample Preparation (Dried Blood Spots)

-

A 3 mm disk is punched from a dried blood spot into a 96-well microtiter plate.

-

An internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-C5 carnitine) in methanol (B129727) is added to each well.

-

The plate is agitated for 30 minutes to extract the acylcarnitines.

-

The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

-

The dried residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Sample Preparation (Plasma/Serum)

-

To a 100 µL aliquot of plasma or serum, add 200 µL of an internal standard solution in methanol to precipitate proteins.

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis

-

Chromatography: Reversed-phase chromatography using a C8 or C18 column is typically employed to separate the acylcarnitines. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is commonly used.

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used. The analysis is performed in the precursor ion scan mode, monitoring for the common fragment ion of acylcarnitines at m/z 85. Alternatively, multiple reaction monitoring (MRM) can be used for targeted quantification of specific acylcarnitines, including the transition for this compound.

Diagnostic Workflow

The diagnosis of SBCAD deficiency typically begins with newborn screening, followed by confirmatory testing.

Conclusion

This compound is a key human metabolite that plays a critical role in the diagnosis of SBCAD deficiency. Its detection and quantification, primarily through tandem mass spectrometry, are essential components of newborn screening programs and the subsequent diagnostic workup for this inborn error of metabolism. Understanding the biochemical pathways leading to its formation and the analytical methods for its measurement is crucial for researchers, clinicians, and professionals involved in drug development for metabolic disorders. Further research into the precise pathological roles of this compound and other accumulated metabolites in symptomatic individuals may open new avenues for therapeutic interventions.

References

- 1. A Proposed Diagnostic Algorithm for Inborn Errors of Metabolism Presenting With Movements Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]

- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 5. Isoleucine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Plasma carnitine concentrations in Medium‐chain acyl‐CoA dehydrogenase deficiency: lessons from an observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

The Dawn of a Metabolic Shuttle: A Technical History of Acylcarnitine Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines, esters of carnitine and fatty acids, are pivotal intermediates in cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a critical process for energy production.[1][2] The study of acylcarnitines has a rich history, evolving from the initial discovery of their parent compound, carnitine, to the sophisticated analytical techniques used today to profile a vast array of these molecules. This technical guide delves into the historical discovery of acylcarnitines, the key experiments that elucidated their function, and the evolution of the methodologies used to study them.

The Precursor: The Discovery of Carnitine

The story of acylcarnitines begins with the discovery of carnitine itself. In 1905, Russian scientists Gulewitsch and Krimberg first isolated a novel substance from muscle extracts, which they named "carnitine" from the Latin "carnis," meaning flesh.[3] Its chemical structure was elucidated in 1927.[3] For several decades, its physiological function remained elusive.

It was the pioneering work of Gottfried Fraenkel in the late 1940s and early 1950s that brought carnitine into the spotlight. While studying the nutritional requirements of the mealworm (Tenebrio molitor), he identified a "vitamin T" that was essential for its growth. This substance was later identified as L-carnitine.[4][5] This discovery hinted at a fundamental role for carnitine in metabolism.

Unveiling the Acylated Form: The Discovery of Acylcarnitines and Their Function

The crucial link between carnitine and fatty acid metabolism was forged in the mid-20th century. The seminal work of Irving B. Fritz and his colleagues, along with that of J. Bremer, was instrumental in demonstrating that carnitine is essential for the oxidation of long-chain fatty acids by mitochondria.[1][6][7]

A pivotal breakthrough was the discovery that carnitine's function was mediated through its esterification to fatty acids, forming acylcarnitines. In the early 1960s, it was established that long-chain fatty acids are activated to their coenzyme A (CoA) esters in the cytoplasm but cannot cross the inner mitochondrial membrane.[6] Bremer's work in 1962 and 1963 showed that the formation of fatty acylcarnitine esters allowed for their transport into the mitochondria.[1][8] This led to the concept of the "carnitine shuttle."

The first direct identifications of specific acylcarnitines in biological tissues came later. In 1977, the isolation and identification of a range of short-chain acylcarnitines, including acetyl-, propionyl-, and isovalerylcarnitine, from beef heart provided concrete evidence for their existence and diversity.[6] This was followed by the identification of various medium-chain acylcarnitines in human urine.[3]

The Enzymatic Machinery: Discovery of Carnitine Acyltransferases and Translocase

The discovery of acylcarnitines necessitated the identification of the enzymes responsible for their formation and transport.

-

Carnitine Palmitoyltransferase (CPT): The enzyme responsible for the reversible transfer of long-chain fatty acyl groups from CoA to carnitine was identified and characterized in the 1960s.[9][10] Later research distinguished between two isoforms: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane.[7][11][12] CPT1 was identified as the rate-limiting step for long-chain fatty acid oxidation.[7]

-

Carnitine Acetyltransferase (CrAT): This enzyme, which handles short-chain acyl groups, was also characterized during this period, highlighting the role of carnitine in buffering the acetyl-CoA pool.[5][13]

-

Carnitine-Acylcarnitine Translocase (CACT): The discovery that acylcarnitines are transported across the inner mitochondrial membrane in exchange for free carnitine led to the identification of a specific transporter, the carnitine-acylcarnitine translocase.[9][14][15][16]

Quantitative Data from Early Studies

Early quantitative analyses of acylcarnitines were challenging due to the lack of sensitive and specific analytical methods. The data was often presented as the ratio of acylcarnitine to free carnitine or as the total amount of esterified carnitine.

| Tissue/Condition | Analyte | Concentration/Activity | Reference |

| Rat Liver Mitochondria | Overt Carnitine Palmitoyltransferase Activity | Varied with substrate and conditions | [17] |

| Rat Liver Mitochondria | Overt Carnitine Palmitoyltransferase Activity with Polyunsaturated Fatty Acids | 18:3 ω3 gave the highest rate of acylcarnitine synthesis | [18] |

| Rat Heart Mitochondria | Acetylcarnitine Efflux from Pyruvate | ~5 times greater with 1 mM vs 0.2 mM carnitine | [19] |

| Biotin-deficient Rats (Kidney) | 3-hydroxyisovalerylcarnitine | Markedly elevated | [20] |

| Human Urine (Normal) | α-methyl medium-chain acylcarnitines | Present | [3] |

| Beef Heart | Short-chain acylcarnitines | Identified (acetyl, propionyl, isobutyryl, etc.) | [6] |

Experimental Protocols from the Discovery Era

The methodologies used in the initial discovery and characterization of acylcarnitines were foundational for the field.

Early Enzymatic Assays (Pre-Mass Spectrometry)

Before the advent of mass spectrometry, the quantification of carnitine and acylcarnitines relied on enzymatic assays. A common method involved the use of carnitine acetyltransferase (CAT).

Protocol for Total and Free Carnitine Determination:

-

Sample Preparation: Tissue extracts or biological fluids were deproteinized, often using perchloric acid, followed by neutralization.

-

Total Carnitine Measurement: To measure total carnitine, the sample was first subjected to alkaline hydrolysis (e.g., with KOH) to convert all acylcarnitines to free carnitine. The sample was then neutralized.

-

Enzymatic Reaction: The sample (containing either free carnitine or total carnitine) was incubated with acetyl-CoA and a purified preparation of carnitine acetyltransferase.

-

Detection: The reaction produces acetylcarnitine and free CoASH. The amount of CoASH produced was measured spectrophotometrically by its reaction with a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The change in absorbance at 412 nm is proportional to the amount of carnitine in the sample.

-

Acylcarnitine Calculation: The concentration of total acylcarnitines was calculated by subtracting the free carnitine concentration from the total carnitine concentration.

Radio-High-Performance Liquid Chromatography (Radio-HPLC)

The use of radiolabeled compounds provided a more sensitive method for detecting and quantifying specific acylcarnitines.

Protocol for Acylcarnitine Profiling in Cultured Fibroblasts:

-

Cell Culture and Labeling: Fibroblasts were cultured and preincubated with L-[³H]carnitine to label the intracellular carnitine pool.

-

Incubation with Fatty Acids: The cells were then incubated with a specific unlabeled fatty acid (e.g., palmitic acid).

-

Extraction: The cells and media were extracted with methanol (B129727) to recover free carnitine and acylcarnitines.

-

HPLC Separation: The extracts were separated by high-performance liquid chromatography (HPLC) on a reverse-phase column.

-

Detection and Quantification: The eluent from the HPLC was passed through a radioactivity detector. The amount of radioactivity in each peak, corresponding to a specific acylcarnitine, was integrated to determine its relative concentration.[18]

Evolution to Modern Analytical Techniques

The development of mass spectrometry, particularly tandem mass spectrometry (MS/MS), revolutionized the study of acylcarnitines.